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Compound of Interest

Compound Name: 4-Amino-2-bromo-6-chlorophenol

Cat. No.: B1286634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectral data for the

compound 4-Amino-2-bromo-6-chlorophenol. Due to the limited availability of direct

experimental spectra for this specific molecule in public databases, this document presents a

combination of predicted data and experimental data from structurally related compounds to

serve as a reference for researchers.

Predicted Spectral Data for 4-Amino-2-bromo-6-
chlorophenol
In the absence of direct experimental data, computational predictions offer a valuable starting

point for spectral analysis. The following tables summarize the predicted Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for 4-Amino-2-bromo-6-chlorophenol.

Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2-bromo-6-chlorophenol
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Proton Predicted Chemical Shift (ppm)

H (aromatic, adjacent to NH₂) 6.8 - 7.2

H (aromatic, adjacent to Br) 7.2 - 7.6

OH (hydroxyl) 4.5 - 6.0

NH₂ (amino) 3.5 - 5.0

Note: Predicted shifts are estimates and can vary based on solvent and other experimental

conditions.

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2-bromo-6-chlorophenol

Carbon Atom Predicted Chemical Shift (ppm)

C-OH 148 - 152

C-NH₂ 140 - 144

C-Br 110 - 114

C-Cl 118 - 122

C-H (aromatic) 115 - 125

C-H (aromatic) 120 - 130

Note: These are estimated values and actual experimental values may differ.

Predicted Mass Spectrometry Data
Table 3: Predicted Mass-to-Charge Ratios (m/z) for 4-Amino-2-bromo-6-chlorophenol
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Ion Predicted m/z

[M]⁺ 221.9, 223.9, 225.9

[M+H]⁺ 222.9, 224.9, 226.9

Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic

pattern.

Experimental Spectral Data for Structurally Related
Compounds
To provide a comparative context, the following tables summarize available experimental

spectral data for compounds with similar structural motifs.

4-Bromo-2-chlorophenol
Table 4: Experimental Spectral Data for 4-Bromo-2-chlorophenol

Technique Data Reference

¹³C NMR
Spectral data available in

databases.
[1]

IR
Spectra available, often

recorded as a melt or in KBr.
[1]

MS (GC-MS)
Mass spectrum available from

the NIST database.
[2]

4-Amino-2-chlorophenol
Table 5: Experimental Spectral Data for 4-Amino-2-chlorophenol

Technique Data Reference

IR (FTIR)
Transmission Infrared (IR)

Spectrum available.
[3]
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4-Amino-2,6-dichlorophenol
Table 6: Experimental Spectral Data for 4-Amino-2,6-dichlorophenol

Technique Data Reference

¹H NMR ¹H NMR spectrum available. [4]

MS
Mass spectrum available in the

NIST WebBook.
[5]

General Experimental Protocols
The following are generalized protocols for acquiring spectral data, based on common

laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

Instrumentation: Utilize a 300, 400, or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Reference the spectrum to the solvent peaks.
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Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR

crystal.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the KBr pellet.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both

positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for

separation and subsequent ionization in the EI source. Acquire the mass spectrum of the

eluting peak corresponding to the compound.
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Workflow for Spectral Analysis of a Novel
Compound
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 4-Amino-2-bromo-6-chlorophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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